Iron(II) 2-ethylhexano-isopropoxide
Overview
Description
Iron(II) 2-ethylhexano-isopropoxide is a chemical compound with the molecular formula C11H22FeO3. It is commonly used in various scientific research and industrial applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) 2-ethylhexano-isopropoxide typically involves the reaction of iron(II) chloride with 2-ethylhexanoic acid and isopropanol. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron(II) ion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Iron(II) 2-ethylhexano-isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) compounds.
Reduction: It can be reduced to form iron(0) or iron(I) compounds.
Substitution: It can undergo substitution reactions where the 2-ethylhexanoate or isopropoxide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield iron(III) compounds, while reduction reactions yield iron(0) or iron(I) compounds .
Scientific Research Applications
Iron(II) 2-ethylhexano-isopropoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various iron-containing compounds and as a catalyst in organic reactions.
Biology: It is used in the study of iron metabolism and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Iron(II) 2-ethylhexano-isopropoxide involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It interacts with various molecular targets and pathways, including enzymes and proteins involved in iron metabolism and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Iron(II) 2-ethylhexano-isopropoxide include:
- Iron(II) 2-ethylhexanoate monoisopropoxide
- Iron(III) 2-ethylhexano-isopropoxide
Uniqueness
This compound is unique due to its specific combination of ligands, which confer distinct reactivity and stability compared to other iron compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-ethylhexanoic acid;iron;propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);3-4H,1-2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCGRDMZKVCBSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)O.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24FeO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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